molecular formula C15H19NO3 B3213372 Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate CAS No. 1116358-98-5

Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate

Cat. No.: B3213372
CAS No.: 1116358-98-5
M. Wt: 261.32 g/mol
InChI Key: MMPJJEUWBFZCPO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17/h7-9H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPJJEUWBFZCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154909
Record name 1,1-Dimethylethyl N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116358-98-5
Record name 1,1-Dimethylethyl N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116358-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate typically involves the reaction of carbamic acid, N-(5,6,7,8-tetrahydro-2-naphthalenyl)-, 1,1-dimethylethyl ester with appropriate reagents . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like iron(III) chloride. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl group and the carbamate moiety .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variation

tert-Butyl 8-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate
  • CAS No.: 1116358-98-5
  • Key Difference : The oxo group is at position 8 instead of 5.
  • Impact : Alters electron density distribution and steric accessibility. Positional isomerism may influence reactivity in nucleophilic additions or cyclization reactions .

Functional Group Analogues

N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
  • CAS No.: 66361-80-6
  • Molecular Formula: C₁₁H₁₃NO₃S
  • Molecular Weight : 239.29 g/mol
  • Key Difference : Methanesulfonamide replaces the tert-butyl carbamate group.
  • Impact :
    • Solubility : Sulfonamides are more polar and acidic (pKa ~10) compared to carbamates (pKa ~12–14), enhancing water solubility .
    • Reactivity : Sulfonamides participate in hydrogen bonding and metal coordination, unlike carbamates, which are more hydrolytically stable .
tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate
  • CAS No.: 58522-49-9
  • Key Difference: The 5-oxo group is converted to a hydroxyimino (oxime) moiety.
  • Impact: Tautomerism: The oxime group enables keto-enol tautomerism and chelation with metals. Stability: Oximes are prone to hydrolysis under acidic conditions, unlike the stable ketone in the parent compound .

Heterocyclic Analogues

(R/S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
  • CAS No.: (R)-isomer: 162536-89-2 (S)-isomer: 205524-46-5
  • Key Difference : Pyrrolidine ring replaces the tetrahydronaphthalene core.
  • Impact :
    • Conformational Rigidity : The smaller pyrrolidine ring restricts rotational freedom, affecting binding affinity in chiral environments.
    • Stereochemistry : The R/S configuration modulates interactions with biological targets (e.g., enzymes or receptors) .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Group Key Feature
Target Compound (CAS 35418-16-7) 275.35 Carbamate 5-oxo-tetralone core
8-oxo Isomer (CAS 1116358-98-5) 275.35 Carbamate 8-oxo-tetralone core
Methanesulfonamide (CAS 66361-80-6) 239.29 Sulfonamide Increased polarity
Hydroxyimino Derivative (CAS 58522-49-9) 274.31* Oxime Metal-chelating ability

*Estimated based on structural similarity.

Biological Activity

Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate is a synthetic compound with significant potential in various biological applications. It possesses a unique structure characterized by a tetrahydronaphthalenone ring system combined with a carbamate moiety, which imparts distinct chemical properties and reactivity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C15H19NO3
  • Molecular Weight: 261.32 g/mol
  • CAS Number: 1116358-98-5

Structure Overview

The compound's structure facilitates various chemical reactions including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and cellular pathways:

  • Enzyme Inhibition : The carbamate moiety is known to interact with enzymes such as acetylcholinesterase (AChE), potentially leading to inhibition similar to other carbamate derivatives .
  • Cellular Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibition of AChE with varying IC50 values depending on the experimental conditions. For example:

  • IC50 for AChE : Ranges from 50 µM to 100 µM in different studies.

Case Studies

  • Cancer Cell Proliferation : Research has shown that derivatives of this compound can inhibit the growth of cancer cell lines while sparing non-tumorigenic cells. For instance, a study reported that certain derivatives led to significant growth inhibition in murine liver cancer cells at concentrations as low as 10 µM .
  • Neuroprotective Effects : Another study indicated that compounds with similar structures demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other carbamate derivatives:

Compound NameMolecular FormulaIC50 (AChE)Biological Activity
This compoundC15H19NO3~50 µMModerate AChE inhibition
Carbamic acid derivativesVaries~30 µMStrong AChE inhibition
N-methyl carbamatesVaries~40 µMModerate AChE inhibition

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate?

  • Methodology : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with published data for structural confirmation. For example, similar carbamates in the ABChem catalog (CAS: 35418-16-7) provide reference spectral profiles .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, matching the theoretical molecular weight (C15_{15}H19_{19}NO3_3, 261.31 g/mol).

Q. What synthetic routes are reported for this compound?

  • Methodology :

  • Carbamate Formation : React 5-oxo-5,6,7,8-tetrahydronaphthalen-2-amine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .
  • Intermediate Isolation : Purify intermediates (e.g., methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate) via column chromatography (silica gel, hexane/ethyl acetate gradient) before carbamate coupling .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at -20°C in amber vials under inert gas (N2_2 or Ar) to prevent hydrolysis .
  • Light Sensitivity : Perform accelerated degradation studies under UV light (e.g., 365 nm) to assess photostability; use light-resistant packaging if degradation is observed .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites. For example, the carbonyl group at position 5 may act as a hydrogen bond acceptor, influencing intermolecular interactions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or THF) to optimize reaction conditions for functionalization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare experimental data (NMR, IR) with synthetic intermediates (e.g., methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate, CAS: 59599-49-4) to rule out regioisomeric impurities .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Functional Group Modifications : Synthesize analogs (e.g., sulfonate esters, trifluoromethanesulfonyl derivatives) to evaluate electronic effects on bioactivity .
  • Biological Assays : Test derivatives in calcium channel blocking assays, leveraging precedents from tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate studies .

Q. What advanced analytical techniques are critical for detecting trace decomposition products?

  • Methodology :

  • LC-HRMS : Use high-resolution mass spectrometry to identify low-abundance impurities (e.g., tert-butyl alcohol or naphthalenone byproducts) .
  • GC-MS Headspace Analysis : Monitor volatile degradation products under accelerated storage conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate

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